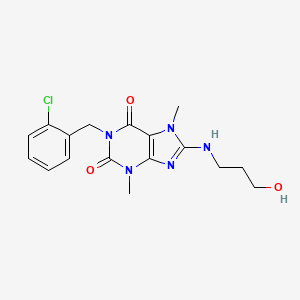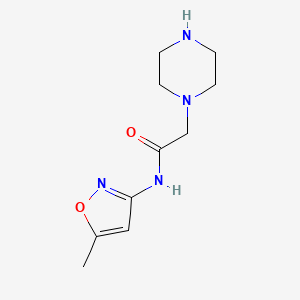![molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 406930-43-6](/img/structure/B2557080.png)
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles and pyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and the use of various reagents. For example, a series of new compounds were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of these compounds often includes a heterocyclic aromatic ring, which can influence their biological activity .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure. For example, the molecular weight of a similar compound was found to be 298.30 .Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds involves the synthesis and structural elucidation of various heterocyclic compounds, demonstrating the interest in exploring the chemical space around benzofuro[3,2-d]pyrimidin derivatives for potential applications. For instance, studies on thienopyrimidinones and their isomers highlight methodologies for synthesizing heterocyclic compounds with potential applications in materials science and molecular engineering (Kucherenko et al., 2008). Such research contributes to the understanding of the chemical and physical properties of these compounds, which can be fundamental for developing new materials or chemical processes.
Antimicrobial and Antifungal Applications
Compounds with structural similarities have been evaluated for their antimicrobial and antifungal activities, indicating potential applications in developing new treatments or preservatives. For example, derivatives of p-aminobenzoic acid have shown antimicrobial properties, suggesting that related compounds could have similar applications (Komurcu et al., 1995). These findings underscore the importance of chemical synthesis and biological evaluation in discovering new compounds with potential health or industrial applications.
Novel Synthetic Routes and Chemical Intermediates
Innovative synthetic routes to produce benzoic acid derivatives, including those involving pyrimidin-2-yl motifs, provide insights into the versatility of such compounds as intermediates in organic synthesis. This has implications for pharmaceutical research, material science, and chemical manufacturing, where such compounds can serve as building blocks for more complex molecules or as active agents themselves (Hordiyenko et al., 2020).
Material Science and Conductivity
Research on related compounds extends to material science, particularly in the synthesis of novel polymers and conductive materials. For example, studies on polyaniline doped with benzoic acid derivatives highlight the potential of such compounds in modifying electrical properties and developing new materials for electronic applications (Amarnath & Palaniappan, 2005). This area of research is crucial for advancements in electronics, energy storage, and sensors.
Mechanism of Action
The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological system in which they are acting. For example, some compounds have been found to exhibit significant activity against various enzymes, leading to their potential use as targeted kinase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKDAFECGXWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)





![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)


![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

